5-Bromo-6-fluorobenzo[d]thiazole-2-thiol
Overview
Description
5-Bromo-6-fluorobenzo[d]thiazole-2-thiol is a heterocyclic compound with the molecular formula C7H3BrFNS2. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluorobenzo[d]thiazole-2-thiol typically involves the reaction of o-haloanilines with sulfur and other reagents. One common method involves the use of 2-bromo-1-substituted compounds, which react with benzo[d]thiazole-2-thiol under specific conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluorobenzo[d]thiazole-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, which alter the oxidation state of the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
5-Bromo-6-fluorobenzo[d]thiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluorobenzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby blocking the signaling pathways that regulate virulence and biofilm formation . Additionally, its antimicrobial activity is attributed to its ability to disrupt the biosynthesis of bacterial lipids .
Comparison with Similar Compounds
Similar Compounds
7-Fluorobenzo[d]thiazole-2-thiol: This compound is similar in structure but lacks the bromine atom.
Benzo[d]thiazole-2-thiol: This is the parent compound without the bromine and fluorine substitutions.
Uniqueness
5-Bromo-6-fluorobenzo[d]thiazole-2-thiol is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity compared to its analogs . These substitutions make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWSRBBILXYNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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